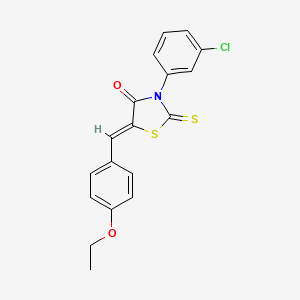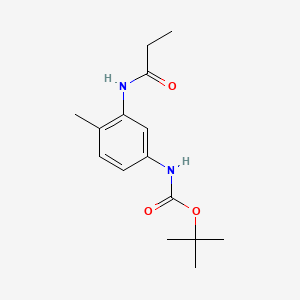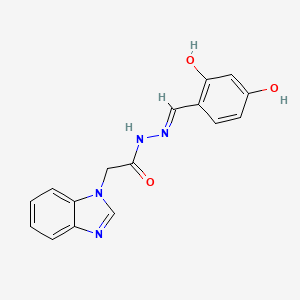
3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may be investigated for similar properties.
Medicine
In medicine, such compounds are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic effects.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 3-(4-Chloro-phenyl)-5-(4-methoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-(3-Bromo-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
The uniqueness of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c1-2-22-15-8-6-12(7-9-15)10-16-17(21)20(18(23)24-16)14-5-3-4-13(19)11-14/h3-11H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYGMSODYTBKW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{1-[3-(2-isoxazolidinyl)propanoyl]-2-pyrrolidinyl}-N-propyl-2-thiophenecarboxamide](/img/structure/B5999092.png)
![2-[1-(2-phenoxyethyl)-3-piperidinyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5999104.png)
![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5999107.png)
![1-(diphenylmethyl)-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5999108.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B5999110.png)
![4-fluoro-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5999129.png)


amino]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5999146.png)
![3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5999163.png)
![3-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-1,2-propanediol](/img/structure/B5999172.png)
![2-amino-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-isopropyl-4-pyrimidinecarboxamide](/img/structure/B5999180.png)
![1-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B5999186.png)

